molecular formula C14H16O3 B8789537 7-(Allyloxy)-2,2-dimethylchroman-4-one CAS No. 100883-69-0

7-(Allyloxy)-2,2-dimethylchroman-4-one

Cat. No.: B8789537
CAS No.: 100883-69-0
M. Wt: 232.27 g/mol
InChI Key: VNGUHTNKUKMDLQ-UHFFFAOYSA-N
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Description

7-(Allyloxy)-2,2-dimethylchroman-4-one is a synthetic derivative of the chroman-4-one scaffold, a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and therapeutic agents . The compound features a chroman-4-one core (2,3-dihydro-4-oxo-4H-1-benzopyran) substituted with an allyloxy group (-OCH2CHCH2) at position 7 and two methyl groups at position 2 (Figure 1). Its molecular formula is C14H16O3 (derived by adding an allyloxy group to the parent 2,2-dimethylchroman-4-one, C11H12O3), with a molecular weight of 244.28 g/mol.

Properties

CAS No.

100883-69-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2,2-dimethyl-7-prop-2-enoxy-3H-chromen-4-one

InChI

InChI=1S/C14H16O3/c1-4-7-16-10-5-6-11-12(15)9-14(2,3)17-13(11)8-10/h4-6,8H,1,7,9H2,2-3H3

InChI Key

VNGUHTNKUKMDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2,2-dimethylchroman-4-one typically involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. This reaction is often carried out under metal-free conditions using oxamic acids as radical precursors . The reaction conditions are generally mild, and the process is known for its high functional group tolerance and broad substrate scope .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available substrates and operational simplicity. The metal-free conditions and broad substrate compatibility make this method attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-(Allyloxy)-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chroman-4-one core.

    Substitution: Substitution reactions, particularly at the allyloxy group, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions include various functionalized chroman-4-one derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Allyloxy)-2,2-dimethylchroman-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with varying substituents at positions 5, 6, 7, or 8 of the chroman-4-one scaffold. Table 1 highlights critical comparisons:

Table 1: Structural and Physicochemical Comparison of Chroman-4-one Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
7-(Allyloxy)-2,2-dimethylchroman-4-one 7-OCH2CHCH2, 2,2-dimethyl C14H16O3 244.28 Higher lipophilicity (vs. hydroxy/methoxy analogs)
7-Hydroxy-2,2-dimethylchroman-4-one 7-OH, 2,2-dimethyl C11H12O3 192.21 Polar; forms hydrogen bonds
6-Fluoro-2,2-dimethylchroman-4-one 6-F, 2,2-dimethyl C11H11FO2 194.20 Electron-withdrawing F alters NMR shifts
7-Methoxy-2-phenylchroman-4-one 7-OCH3, 2-Ph C16H14O3 254.27 Crystalline (monoclinic P21/c)
Aurapten (7-geranyloxycoumarin) 7-O-(3,7-dimethylocta-2,6-dienyl) C19H22O3 298.37 Antimicrobial activity

Key Observations:

  • Substituent Position and Electronic Effects: The allyloxy group at position 7 (para to the carbonyl) induces distinct NMR chemical shifts.
  • Synthetic Accessibility: Allyloxy derivatives may require protective strategies during synthesis (e.g., allylation of phenolic precursors), similar to methods for 7-hydroxy analogs .

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